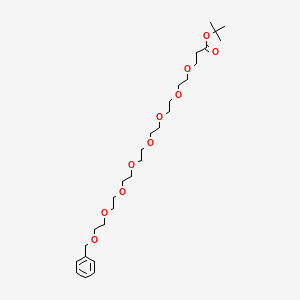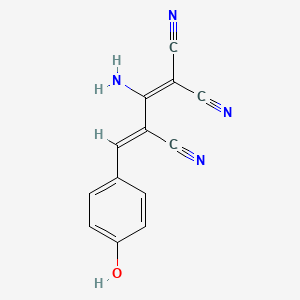
Benzyl-PEG8-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG8-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras). The compound is known for its role in facilitating the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system. The molecular formula of this compound is C28H48O10, and it has a molecular weight of 544.66 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG8-t-butyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol and benzyl alcohol derivatives. The synthesis typically involves the esterification of benzyl alcohol with PEG derivatives under controlled conditions. Common reagents used in the synthesis include catalysts like tetrabutylammonium iodide (TBAI) and oxidants such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced equipment and techniques to ensure consistency and reproducibility. The compound is typically stored at 2-8°C to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG8-t-butyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Esterification: Catalyzed by TBAI and oxidants like H2O2 or TBHP.
Oxidation: Typically involves oxidizing agents such as H2O2.
Substitution: Often facilitated by catalysts and specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various PEG derivatives and benzyl esters, which are used in the synthesis of PROTACs and other related compounds .
Applications De Recherche Scientifique
Benzyl-PEG8-t-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in targeted therapy drugs, particularly in cancer research.
Industry: Utilized in the production of various PEG derivatives and related compounds
Mécanisme D'action
Benzyl-PEG8-t-butyl ester functions as a PROTAC linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins, making it a valuable tool in targeted therapy .
Comparaison Avec Des Composés Similaires
Benzyl-PEG8-t-butyl ester is unique due to its specific structure and function as a PROTAC linker. Similar compounds include other PEG-based PROTAC linkers, such as:
- Benzyl-PEG4-t-butyl ester
- Benzyl-PEG6-t-butyl ester
- Benzyl-PEG12-t-butyl ester
These compounds share similar properties and applications but differ in the length of the PEG chain, which can influence their solubility, stability, and overall effectiveness in various applications .
Propriétés
Formule moléculaire |
C28H48O10 |
|---|---|
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H48O10/c1-28(2,3)38-27(29)9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-7-5-4-6-8-26/h4-8H,9-25H2,1-3H3 |
Clé InChI |
ZRYJMJBUOATUBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)



![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)

![(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)

![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) 3-(dimethylamino)propanoate;hydrochloride](/img/structure/B11931804.png)
